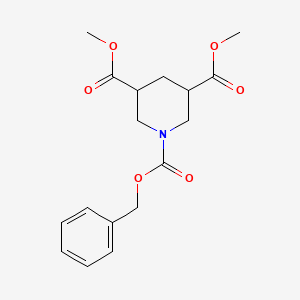

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Description

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is a piperidine-based tricarboxylate ester with a benzyl group at the 1-position and methyl esters at the 3- and 5-positions. This compound is notable for its role in medicinal chemistry, particularly as a scaffold in RORγ (retinoic acid receptor-related orphan receptor gamma) inhibitors. Structural studies highlight the critical role of the 3,5-dimethyl piperidine moiety in maintaining nanomolar potency (IC50 ~57–114 nM) in RORγ transcriptional repression assays . The compound is synthesized via multi-step protocols involving coupling reactions, hydrogenation, and esterification, as evidenced by NMR data (δ 1.36–4.35 ppm in CDCl3) and synthetic routes described in .

Properties

IUPAC Name |

1-O-benzyl 3-O,5-O-dimethyl piperidine-1,3,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO6/c1-22-15(19)13-8-14(16(20)23-2)10-18(9-13)17(21)24-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNSRTLQWPKQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678308 | |

| Record name | 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221818-73-0 | |

| Record name | 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Esterification of Preformed Piperidine Derivatives

This method begins with 3,5-dimethylpiperidine (CAS 35794-11-7), a commercially available precursor. Sequential reactions introduce the benzyl and carboxylate groups:

-

N-Benzylation : Treatment with benzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) achieves selective substitution at the piperidine nitrogen.

-

Esterification at C3 and C5 : Methyl chloroformate or dimethyl carbonate reacts with the secondary amines at positions 3 and 5 under mild alkaline conditions (pH 8–10), forming the tricarboxylate structure.

Key Conditions :

-

Temperature: 25–40°C for benzylation; 0–5°C for esterification to minimize side reactions.

-

Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

Catalytic Cyclization of Linear Precursors

An alternative route constructs the piperidine ring de novo while incorporating ester functionalities. This approach, adapted from Ru(II)-catalyzed Mannich reactions, involves:

Condensation of β-Amino Esters

A three-component reaction between:

-

Glycine ethyl ester (or analogous β-amino esters)

-

4-Chlorobutyryl chloride

-

Benzylamine

forms a linear intermediate, which undergoes cyclization in the presence of Ru(II) catalysts. Subsequent methylation with methyl iodide completes the tricarboxylate structure.

Optimized Parameters :

-

Catalyst loading: 2–5 mol% Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂).

-

Solvent: Tetrahydrofuran (THF) or dichloromethane.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and safety, often employing continuous-flow reactors to enhance reproducibility.

Continuous-Flow Esterification

A patented method details the following continuous process:

-

Reactor 1 : Benzylation of 3,5-dimethylpiperidine in toluene at 50°C.

-

Reactor 2 : Methylation using dimethyl carbonate in a supercritical CO₂ medium (70°C, 150 bar).

-

Separation : In-line liquid-liquid extraction removes inorganic salts, achieving >95% purity.

Advantages :

Comparative Analysis of Methodologies

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Stepwise Esterification | 3,5-Dimethylpiperidine | Benzyl bromide, methyl chloroformate | 65 | 92 | Moderate |

| Catalytic Cyclization | Glycine ethyl ester | Ru(II) catalyst, 4-chlorobutyryl chloride | 72 | 89 | Low |

| Continuous-Flow | 3,5-Dimethylpiperidine | Dimethyl carbonate, supercritical CO₂ | 80 | 95 | High |

Critical Observations :

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylate groups to alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).

Major Products Formed:

Oxidation: Formation of benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylic acid.

Reduction: Formation of benzyl 3,5-dimethyl piperidine-1,3,5-triol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Key Findings :

- The 3,5-dimethyl piperidine group is essential for activity; replacements (e.g., benzylamine, morpholine) abolish potency.

- Substituents at R1 (e.g., 4-methoxyphenyl vs. methylenedioxyphenyl) have minimal impact on efficacy, suggesting flexibility in this position.

Structural Analogues in Material Science

Piperidine and benzene tricarboxylates are also used in metal-organic frameworks (MOFs) and polymers, though their applications differ:

Key Differences :

- Pharmaceutical vs. Catalytic Use : 1-Benzyl 3,5-dimethyl piperidine derivatives target RORγ, while Cu-BTC MOFs leverage Lewis acidity for biomass conversion.

- Solubility and Reactivity : Benzyl and tert-butyl esters enhance lipophilicity for drug delivery, whereas chloromethyl groups in polymer derivatives enable cross-linking.

Physicochemical Properties

*Calculated based on C₁₈H₂₃NO₆. †Experimental LogP from . ‡Yield from analogous synthesis in .

Key Trends :

- Benzyl and tert-butyl esters improve solubility in organic solvents compared to polar MOF derivatives.

- Higher molecular weight correlates with reduced solubility (e.g., dihydropyridine derivative in ).

Biological Activity

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is a complex organic compound characterized by its piperidine ring and multiple carboxylate substituents. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory and analgesic effects. This article aims to explore the biological activity of this compound through detailed analysis of its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₃₁N₃O₅, with a molecular weight of approximately 371.48 g/mol. The compound features a piperidine ring substituted with benzyl and three carboxylic acid groups at positions 1, 3, and 5.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can modulate signaling pathways that lead to various physiological responses.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways.

- Receptor Binding: It may bind to receptors that mediate pain and inflammation, altering their activity and leading to therapeutic effects.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured cells.

Analgesic Properties

The compound has also been investigated for its analgesic effects. In animal models, it demonstrated a reduction in pain response similar to that observed with conventional analgesics.

Case Studies

Several studies have explored the biological activities of related compounds within the same chemical class:

- Cytotoxicity Studies : A study on similar piperidine derivatives showed that modifications in the structure could enhance cytotoxicity against human cancer cell lines (HSC-2 and HSC-4) . The findings suggest that structural variations significantly influence biological activity.

- Receptor Interaction : Another investigation focused on the interaction of benzyl-piperidine derivatives with chemokine receptors. It was found that certain structural features improved binding affinity and selectivity for specific receptors .

Comparative Analysis

To understand the unique properties of this compound better, a comparison with similar compounds is useful:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.